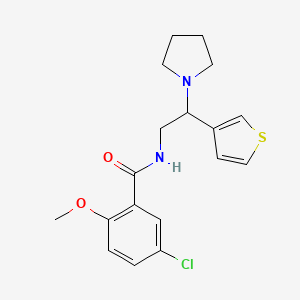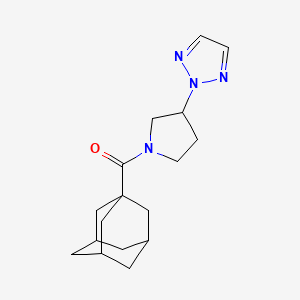![molecular formula C20H16N2O3 B2373265 3-cyano-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide CAS No. 2097933-42-9](/img/structure/B2373265.png)
3-cyano-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “3-cyano-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide”, similar compounds have been synthesized through various methods. For instance, 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides have been prepared by reacting 2-cyano-N-furan-2-ylmethylacetamide with aryl isothiocyanates .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- The synthesis of novel benzamide derivatives, including 3-cyano-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide, often involves complex chemical transformations. For instance, tetrahydrobenzofuran derivatives, which share structural similarities with the compound , have been synthesized through unique transformations such as Weitz−Scheffer oxidation and dimethyldioxirane oxidation (Levai et al., 2002).
- Another example includes the formation of oxazin and diazin compounds through the condensation of related cyano compounds with benzoic acid, demonstrating the versatility of these compounds in synthetic organic chemistry (Yokoyama et al., 1985).
Application in Sensing Technologies
- Some benzamide derivatives have shown potential in sensing technologies. For example, a derivative containing a 3,5-dinitrophenyl group exhibited a color transition in response to fluoride anions, suggesting potential applications in colorimetric sensing (Younes et al., 2020).
Pharmaceutical Research
- Benzamide derivatives have been explored for their potential in pharmacological applications. A series of compounds structurally similar to the one showed antidepressant and antianxiety activities in preclinical models, indicating the potential utility of these compounds in drug development (Kumar et al., 2017).
- Additionally, N-acylated furazan derivatives, which bear structural resemblance, have shown activity against strains of Plasmodium falciparum, indicating potential applications in antimalarial drug research (Hermann et al., 2021).
Material Science and Organic Synthesis
- The compound's derivatives are also valuable in material science and organic synthesis. For instance, benzo[b]furans with cyano groups have been synthesized and studied for their transition temperatures, contributing to the understanding of mesophase behaviors in liquid crystals (Friedman et al., 2001).
- Furthermore, these compounds play a role in the synthesis of other complex organic molecules, as evidenced by studies on the rearrangement of benzoyl cyanide into benzoyl isocyanide, leading to the formation of novel oxazolyl benzamides (Sączewski et al., 2006).
Zukünftige Richtungen
The compound “3-cyano-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide” and similar compounds could be further studied for their potential therapeutic properties. For instance, indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Similarly, furan-based derivatives have shown potential as therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
Wirkmechanismus
Target of Action
Similar compounds have been known to target various proteins and enzymes
Mode of Action
It’s known that similar compounds interact with their targets through various mechanisms, such as inhibiting or activating the target, leading to changes in cellular processes . More research is required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects
Pharmacokinetics
Similar compounds have been shown to have various pharmacokinetic properties, which can impact their bioavailability
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting cell migration . More research is needed to understand the specific effects of this compound.
Action Environment
Similar compounds have been shown to have their actions influenced by various environmental factors
Eigenschaften
IUPAC Name |
3-cyano-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c21-12-14-3-1-4-17(11-14)20(24)22-13-18(23)15-6-8-16(9-7-15)19-5-2-10-25-19/h1-11,18,23H,13H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRDPMVSHORGFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Ethyl-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2373188.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(tetrazol-1-yl)benzoate](/img/structure/B2373189.png)

![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2373191.png)
![methyl 5-((1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2373192.png)
![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide](/img/structure/B2373193.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B2373198.png)
![1-(Chloromethyl)-3-(3,4-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2373199.png)
![N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2373200.png)
![3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride](/img/structure/B2373202.png)
